

Unveiling the Isotopic Precision of Retinoic Acid Ethyl Ester-d5: A Technical Guide

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Compound of Interest

Compound Name: *Retinoic acid ethyl ester-d5*

Cat. No.: *B12427644*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, analytical applications, and biological relevance of **Retinoic acid ethyl ester-d5**. This deuterated analog of retinoic acid ethyl ester serves as a crucial internal standard for the accurate quantification of endogenous and administered retinoids in complex biological matrices.

Core Chemical and Physical Properties

Retinoic acid ethyl ester-d5, a stable isotope-labeled version of retinoic acid ethyl ester, is an essential tool in pharmacokinetic and metabolic studies. Its key properties are summarized below.

Property	Value	Source
Chemical Name	all-trans-Retinoic Acid-d5 Ethyl Ester	[1]
Synonyms	(E)-Ethyl Retinoate-d5, Ethyl (2E,4E,6E,8E)-9-(6,6-dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-d2)-3,7-dimethylnona-2,4,6,8-tetraenoate	[1]
CAS Number	78995-96-7	N/A
Molecular Formula	C ₂₂ H ₂₇ D ₅ O ₂	[1]
Molecular Weight	333.52 g/mol	[1]
Appearance	Yellow to Orange Oil	[1]
Boiling Point (non-deuterated)	439.5°C at 760 mmHg	N/A
Density (non-deuterated)	0.968 g/cm ³	N/A
Storage Conditions	2-8°C, Amber Vial, Under Inert Atmosphere	[1]
Solubility (non-deuterated form)	Soluble in DMSO (~20 mg/ml) and DMF (~20 mg/ml). Sparingly soluble in ethanol (~0.5 mg/ml) and aqueous solutions.	N/A

Synthesis and Spectroscopic Characterization

While a detailed, publicly available step-by-step synthesis protocol for **Retinoic acid ethyl ester-d5** is not readily available, the general approach involves the esterification of deuterated retinoic acid. The synthesis of deuterated retinoids can be achieved through various organic chemistry methods, including the use of deuterated starting materials in a multi-step synthesis. For instance, a common strategy involves the use of a deuterated Grignard reagent in the construction of the retinoid backbone.

Spectroscopic data is vital for confirming the identity and purity of the compound.

- Mass Spectrometry: As a deuterated standard, the mass spectrum of **Retinoic acid ethyl ester-d5** will show a characteristic mass shift compared to its non-deuterated counterpart, which is fundamental to its application in quantitative mass spectrometry-based assays.
- NMR Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. The deuterium substitution will result in the absence of corresponding signals in the ^1H NMR spectrum and altered splitting patterns or absence of signals in the ^{13}C NMR spectrum at the sites of deuteration.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the functional groups present, such as the C=O stretch of the ester and C=C stretches of the polyene chain. The C-D stretch vibrations will appear at a lower frequency (around 2100-2200 cm^{-1}) compared to the C-H stretches.

Experimental Protocols: Quantification of Retinoic Acid in Biological Samples

Retinoic acid ethyl ester-d5 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of retinoic acid and its isomers in biological samples like plasma, serum, and tissue homogenates.[2][3]

Sample Preparation: Liquid-Liquid Extraction

- Spiking: To a 200 μL plasma sample, add a known amount (e.g., 100 pg) of **Retinoic acid ethyl ester-d5** as the internal standard.[3]
- Acidification: Acidify the sample with 5 μL of 10 M hydrochloric acid.[3]
- Protein Precipitation: Add 400 μL of methanol to precipitate proteins.[3]
- Centrifugation: Centrifuge the sample for 10 minutes at 10,000 $\times g$ and 4°C.[3]
- Extraction: Transfer the supernatant to a new tube and add 300 μL of hexane and 300 μL of ethyl acetate. Vortex for 10 seconds.[3]

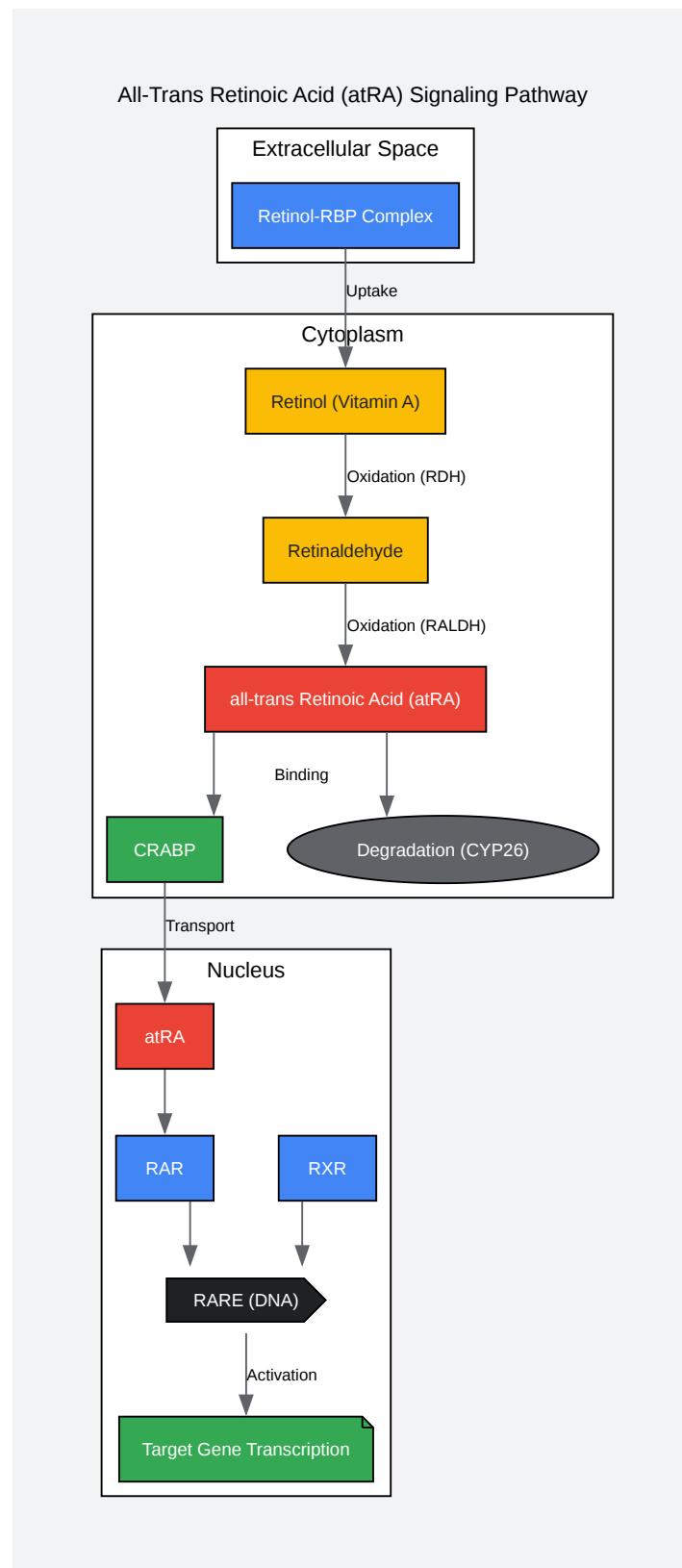
- Phase Separation: Allow the mixture to stand for 20 minutes at 4°C in the dark, then centrifuge for 10 minutes at 10,000 x g and 4°C to separate the aqueous and organic phases.[3]
- Drying: The organic phase containing the analyte and internal standard is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
- Reconstitution: The residue is reconstituted in a suitable solvent (e.g., acetonitrile/water/methanol mixture) for LC-MS/MS analysis.

LC-MS/MS Analysis

- Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of retinoic acid isomers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[2][3]
- Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the analyte (retinoic acid) and the internal standard (**Retinoic acid ethyl ester-d5**) are monitored to ensure selectivity and sensitivity.[2][3]

Biological Context: The All-Trans Retinoic Acid Signaling Pathway

The quantification of all-trans retinoic acid (atRA) is critical due to its role as a potent signaling molecule that regulates a multitude of cellular processes, including cell growth, differentiation, and embryonic development. The signaling pathway of atRA is a well-characterized process.

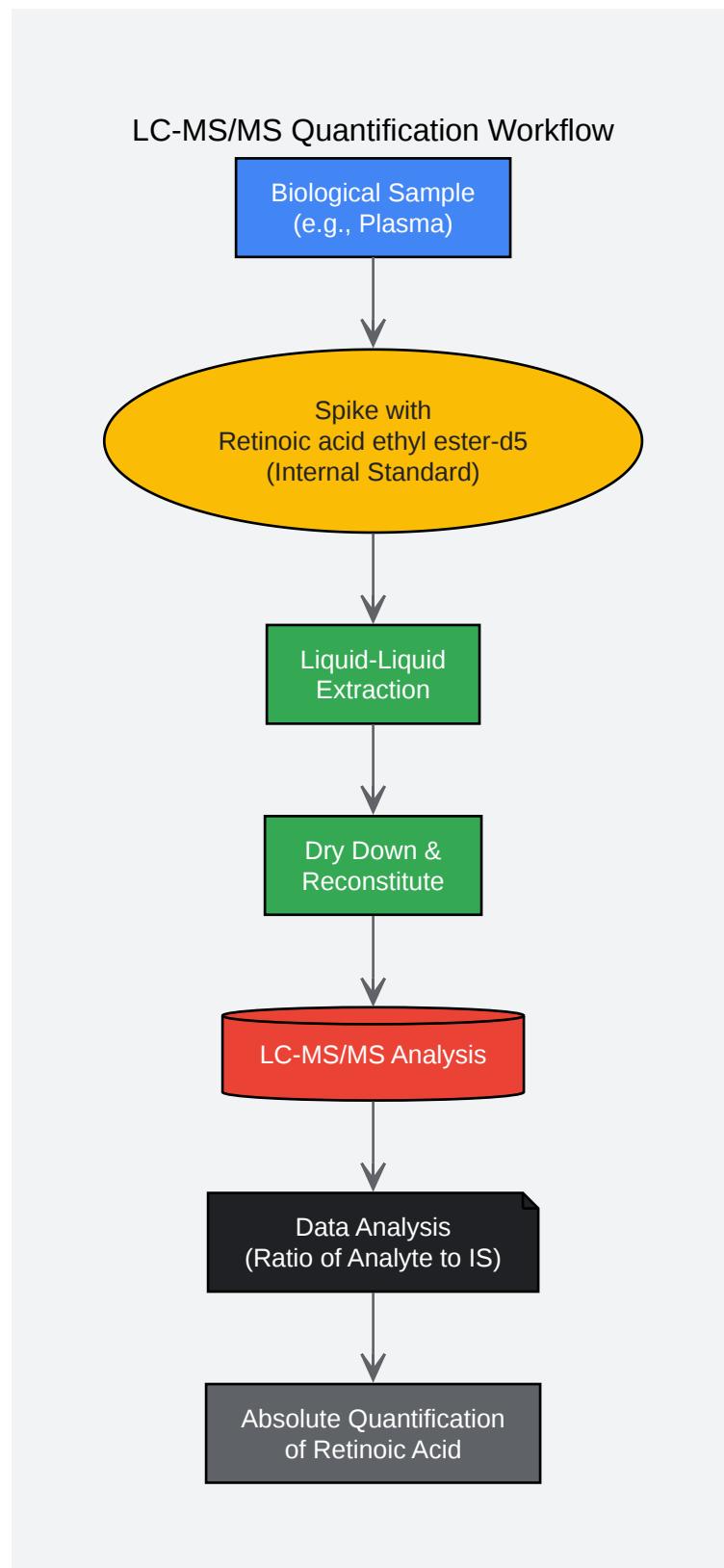


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Caption: Simplified schematic of the all-trans retinoic acid signaling pathway.

Experimental Workflow: Quantification Using a Deuterated Internal Standard

The use of a deuterated internal standard like **Retinoic acid ethyl ester-d5** is a cornerstone of robust quantitative bioanalysis. The workflow ensures that variations during sample processing are accounted for, leading to highly accurate and precise results.



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Caption: General workflow for the quantification of retinoic acid using a deuterated internal standard.

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